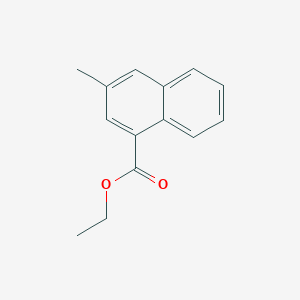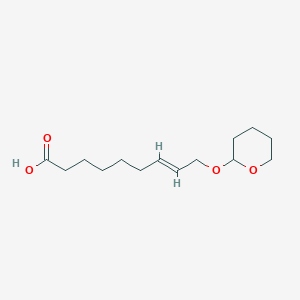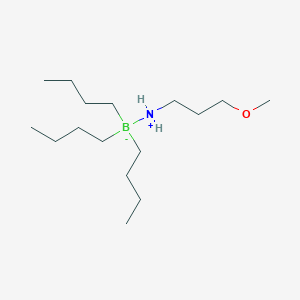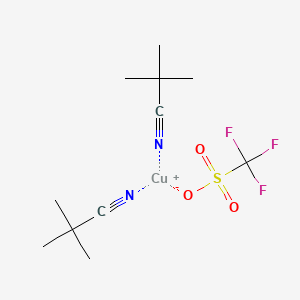
(t-BuCN)2CuOTf
描述
The compound bis(tert-butyl isocyanide)copper(I) trifluoromethanesulfonate, commonly referred to as (t-BuCN)2CuOTf, is a coordination complex featuring copper(I) as the central metal ion. This compound is known for its unique properties and applications in various fields, including catalysis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butyl isocyanide)copper(I) trifluoromethanesulfonate typically involves the reaction of copper(I) oxide (Cu2O) with tert-butyl isocyanide (t-BuCN) and trifluoromethanesulfonic acid (HOTf). The reaction is carried out under an inert atmosphere, often in a nitrogen-filled glovebox, to prevent oxidation and moisture interference. The general procedure involves stirring Cu2O with t-BuCN in a suitable solvent, followed by the addition of HOTf .
Industrial Production Methods
While specific industrial production methods for bis(tert-butyl isocyanide)copper(I) trifluoromethanesulfonate are not widely documented, the laboratory-scale synthesis methods can be scaled up for industrial purposes. The key considerations for industrial production include maintaining an inert atmosphere, using high-purity reagents, and optimizing reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Bis(tert-butyl isocyanide)copper(I) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the tert-butyl isocyanide ligands are replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands.
Catalytic Reactions: The compound exhibits catalytic activity in organic transformations, such as click chemistry reactions and hydroamination of alkenes.
Common Reagents and Conditions
Common reagents used in reactions involving bis(tert-butyl isocyanide)copper(I) trifluoromethanesulfonate include various ligands, metal salts, and organic substrates. The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the compound.
Major Products Formed
The major products formed from reactions involving bis(tert-butyl isocyanide)copper(I) trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, in click chemistry reactions, the compound can facilitate the formation of triazoles from azides and alkynes.
科学研究应用
Chemistry
In chemistry, bis(tert-butyl isocyanide)copper(I) trifluoromethanesulfonate is used as a catalyst in various organic transformations. Its ability to facilitate click chemistry reactions and hydroamination of alkenes makes it valuable in synthetic organic chemistry.
Biology and Medicine
While specific applications in biology and medicine are less documented, the compound’s catalytic properties could potentially be explored for the synthesis of biologically active molecules and pharmaceuticals.
Industry
In industry, bis(tert-butyl isocyanide)copper(I) trifluoromethanesulfonate holds promise in material science applications. It has been investigated for its role in the development of new ionic liquids and organic photovoltaics, where it serves as a hole transport material in organic solar cells.
作用机制
The mechanism of action of bis(tert-butyl isocyanide)copper(I) trifluoromethanesulfonate involves its ability to coordinate with various ligands and substrates. The copper(I) center plays a crucial role in facilitating catalytic reactions by providing a site for substrate binding and activation. The tert-butyl isocyanide ligands stabilize the copper(I) center and enhance its reactivity .
相似化合物的比较
Similar Compounds
Pivalonitrile (t-BuCN): A nitrile compound with similar structural features but different reactivity and applications.
Copper(I) trifluoromethanesulfonate (CuOTf): A related copper(I) compound without the tert-butyl isocyanide ligands, used in different catalytic applications.
Uniqueness
Bis(tert-butyl isocyanide)copper(I) trifluoromethanesulfonate is unique due to the presence of both tert-butyl isocyanide ligands and the trifluoromethanesulfonate anion. This combination imparts distinct catalytic properties and stability, making it valuable in specific organic transformations and material science applications.
属性
IUPAC Name |
copper(1+);2,2-dimethylpropanenitrile;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9N.CHF3O3S.Cu/c2*1-5(2,3)4-6;2-1(3,4)8(5,6)7;/h2*1-3H3;(H,5,6,7);/q;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDVZLQZLBJXLI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#N.CC(C)(C)C#N.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18CuF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383980-93-5 | |
| Record name | Bis(2,2-dimethylpropanenitrile)(1,1,1-trifluoromethanesulfonato-κO)copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1383980-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1383980-93-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
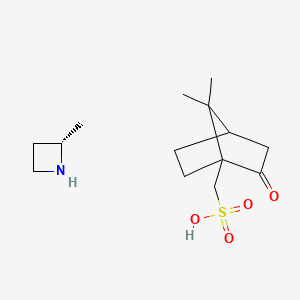
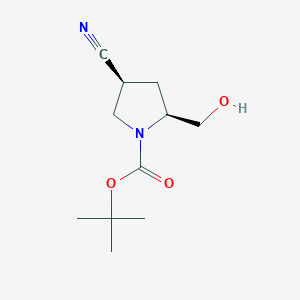
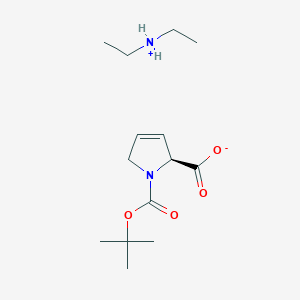
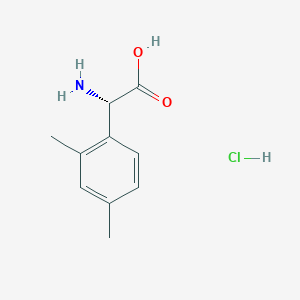
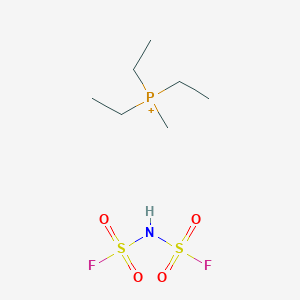
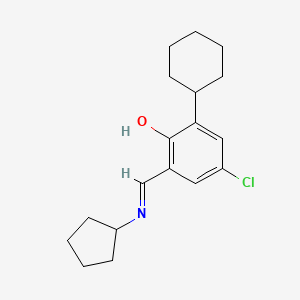
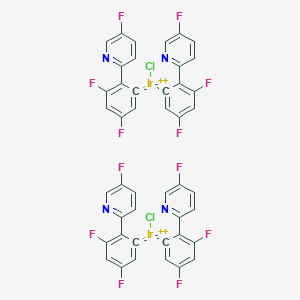
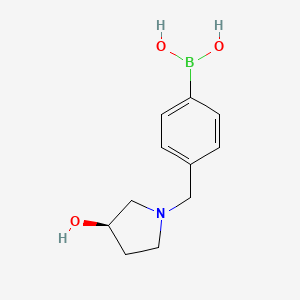
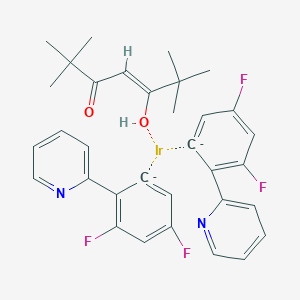
![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)
